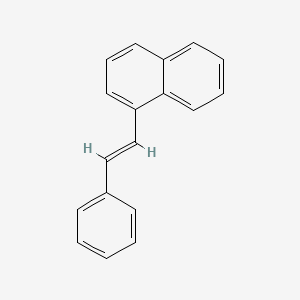

1-Styrylnaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-2-phenylethenyl]naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-14H/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVDMWIHZMXKFR-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-87-1 | |

| Record name | NSC91576 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations of 1 Styrylnaphthalene Analogues

Strategies for Carbon-Carbon Bond Formation in Arylethylene Scaffolds

The creation of arylethylene scaffolds, such as that in 1-styrylnaphthalene (B188453), relies on robust and versatile carbon-carbon bond-forming reactions. Chemists have developed a range of synthetic tools to achieve this, from classic olefination reactions to modern metal-catalyzed cross-couplings. These strategies offer different advantages concerning stereoselectivity, functional group tolerance, and reaction conditions.

Wittig-Type Olefination Reactions for Styrylnaphthalene Synthesis

The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method to form a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.comlibretexts.orglumenlearning.com This reaction is particularly valuable because it fixes the position of the new double bond, avoiding the isomeric mixtures that can result from elimination reactions. libretexts.orglumenlearning.com

The synthesis of a this compound analogue via the Wittig reaction typically involves one of two primary pathways:

Reacting a 1-naphthaldehyde (B104281) with benzyltriphenylphosphonium (B107652) ylide.

Reacting a benzaldehyde (B42025) with (1-naphthylmethyl)triphenylphosphonium ylide.

The process begins with the preparation of the phosphonium salt, usually from the SN2 reaction of triphenylphosphine (B44618) with a suitable alkyl halide. masterorganicchemistry.comlumenlearning.com This salt is then deprotonated by a strong base, such as n-butyllithium, to form the nucleophilic ylide. masterorganicchemistry.comlumenlearning.com The ylide then attacks the carbonyl carbon of the aldehyde, leading to a four-membered ring intermediate called an oxaphosphetane. lumenlearning.comorganic-chemistry.org This intermediate rapidly decomposes to yield the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction. lumenlearning.com

The stereochemistry of the resulting alkene is influenced by the nature of the ylide. Non-stabilized ylides (where the R group is alkyl) generally lead to (Z)-alkenes, while stabilized ylides (where R is an electron-withdrawing group) predominantly form (E)-alkenes. organic-chemistry.org For the synthesis of (E)-1-styrylnaphthalene analogues, stabilized ylides are often employed.

| Reactant 1 (Aldehyde) | Reactant 2 (Ylide Precursor) | Base | Resulting Alkene |

| 1-Naphthaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | This compound |

| Benzaldehyde | (1-Naphthylmethyl)triphenylphosphonium chloride | n-BuLi | This compound |

| 3,5-Dimethoxybenzaldehyde | (4-Methoxybenzyl)triethylphosphonium bromide | NaOH (aq) | (E)-Resveratrol precursor |

Metal-Catalyzed Cross-Coupling Approaches to this compound Derivatives

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering high efficiency and selectivity in the formation of C-C bonds.

The Mizoroki-Heck reaction, often simply called the Heck reaction, is a palladium-catalyzed process that couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene. wikipedia.org It is a powerful method for synthesizing stilbenes and their analogues, like this compound, typically with high selectivity for the (E)-isomer. nih.gov The reaction was independently developed by Tsutomu Mizoroki and Richard F. Heck, with Heck receiving the Nobel Prize in Chemistry in 2010 for this work. wikipedia.org

The catalytic cycle generally involves four key steps: nih.gov

Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond (e.g., 1-bromonaphthalene) to form a Pd(II) complex.

Migratory Insertion: The alkene (e.g., styrene) coordinates to the palladium center and then inserts into the palladium-aryl bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond of the product and a palladium-hydride species.

Reductive Elimination: The base used in the reaction regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.

Microwave irradiation has been shown to accelerate the reaction, allowing for shorter reaction times and lower catalyst loadings, which is beneficial for sustainable synthesis. nih.govnih.gov The Heck-Matsuda reaction is a variation that uses arenediazonium salts instead of aryl halides as the coupling partner.

| Aryl Halide | Alkene | Catalyst System | Conditions | Product | Yield |

| 4-Bromoacetophenone | Styrene (B11656) | PVP-Pd NPs, K₂CO₃ | H₂O/EtOH, MW, 130-150 °C | (E)-4-Acetoxystilbene | Excellent |

| 4-Iodoaniline | (Diethyl-2-(ethoxymethylene)malonate) | Pd(OAc)₂ | Diphenyl ether | Stilbene (B7821643)/biaryl-quinolone hybrid | Good |

| Iodobenzene | Styrene | PdCl₂ | MeOH, KOAc, 120 °C | Stilbene | N/A |

An efficient method for synthesizing (E)-olefins utilizes a nickel-catalyzed tandem reaction between readily available benzylic alcohol derivatives and arylacetonitriles. rsc.org This process is notable for its use of benzylic alcohols, which are common and stable starting materials. The reaction proceeds through a tandem sequence involving nickel-catalyzed cross-coupling via C-O bond activation, followed by a stereoselective E2 elimination to produce the final (E)-olefin. rsc.orgresearchgate.net

The key steps in this transformation are:

Activation of the benzylic alcohol, often by converting it to a pivalate (B1233124) ester (OPiv) to create a better leaving group. rsc.org

Nickel-catalyzed cross-coupling of this activated alcohol with an arylacetonitrile.

Subsequent base-mediated elimination of the nitrile group to form the alkene, with a strong preference for the (E)-isomer.

This methodology provides a valuable alternative to traditional olefination methods, expanding the range of accessible starting materials for the synthesis of styrylnaphthalene-type structures. rsc.org

| Benzylic Alcohol Derivative | Arylacetonitrile | Catalyst System | Conditions | Product | Yield |

| Naphthalen-2-ylmethyl pivalate | Phenylacetonitrile | Ni(COD)₂, DPPP, t-BuOK | Dioxane, 100 °C, 12h | (E)-1-(Naphthalen-2-yl)-2-phenylethylene | 81% rsc.org |

| Benzyl pivalate | 2-(Naphthalen-1-yl)acetonitrile | Ni(COD)₂, DPPP, t-BuOK | Dioxane, 100 °C | (E)-1-(Naphthalen-1-yl)-2-phenylethylene | High |

Photoinduced C−H Arylation of Alkenes in the Synthesis of (E)-Stilbenes and Naphthalene (B1677914) Analogues

Photoinduced reactions offer a green and efficient alternative to traditional thermal methods, often proceeding under mild conditions without the need for pre-functionalized starting materials. The direct C−H arylation of alkenes using photoredox catalysis is an emerging strategy for synthesizing (E)-stilbenes and their analogues. rsc.org

This approach typically involves the use of a photocatalyst, such as eosin (B541160) Y, which becomes excited upon absorbing visible light. rsc.org The excited catalyst can then engage in a single-electron transfer (SET) process with an aryl precursor, like an aryl diazonium salt, to generate an aryl radical. This highly reactive radical then adds to the alkene (e.g., a nitroalkene), initiating a cascade that culminates in the formation of the C-C bond and the desired stilbene product, often with exclusive selectivity for the (E)-isomer. rsc.org This method avoids the need for aryl halides and stoichiometric organometallic reagents, aligning with the principles of green chemistry.

Knoevenagel Condensation in the Synthesis of Styrylquinoline Derivatives

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as an amine. sigmaaldrich.comwikipedia.org The reaction is typically followed by spontaneous dehydration to yield an α,β-unsaturated product. sigmaaldrich.com

While directly applied to this compound, this reaction is highly relevant for the synthesis of structurally analogous styrylquinoline derivatives. rsc.orgnih.gov Quinolines, which feature a benzene (B151609) ring fused to a pyridine (B92270) ring, are bioisosteres of naphthalene. The synthesis of styrylquinolines can be achieved by reacting a methyl-substituted quinoline (B57606) (where the methyl group is the active methylene component) with an aromatic aldehyde (like benzaldehyde). nih.gov Metal Lewis acids, such as In(OTf)₃, have been shown to effectively catalyze tandem reactions, including an initial Friedländer annulation to form the quinoline ring followed by the Knoevenagel condensation to install the styryl group. rsc.org This one-pot procedure enhances the efficiency of synthesizing highly functionalized styrylquinoline scaffolds. rsc.org

Derivatization and Functionalization Strategies

The strategic modification of the styrylnaphthalene core is crucial for tailoring its electronic and photophysical properties. Chemists employ various synthetic strategies to introduce new atoms and functional groups, create photoactive molecules, and assemble complex molecular systems with multiple functionalities.

The introduction of heteroatoms—atoms other than carbon and hydrogen—and various functional groups into the styrylnaphthalene structure is a primary strategy to modulate its properties. mdpi.comnih.gov Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions and physical properties. mdpi.comnih.gov The incorporation of elements like nitrogen, oxygen, and sulfur, or functional moieties such as amines, nitriles, and hydroxyl groups, can significantly alter the electron density, polarity, and reactivity of the parent molecule.

Several synthetic methods are employed to achieve this functionalization. For instance, the Wittig reaction is a common method for creating the core stilbene double bond, starting from precursors like 2-naphthaldehyde (B31174) and substituted benzyl-triphenylphosphonium bromides. This allows for the incorporation of functional groups on the phenyl ring of the styryl moiety. Another approach involves the reaction of 2-naphthaldehyde with substituted phenylacetonitriles in the presence of a base like sodium methoxide (B1231860) to yield cyanostilbene analogues.

Research has demonstrated the successful incorporation of a variety of functional groups. Studies have described the synthesis of 2-naphthaleno trans-stilbenes bearing hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. In other work, researchers have developed derivatives of 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile, which introduce both an amino (-NH₂) and a nitrile (-CN) group onto the naphthalene ring system. Furthermore, the synthesis of naphthalene-based stilbene derivatives containing a 1,3,4-oxadiazole (B1194373) ring has been reported, showcasing the integration of complex heterocyclic moieties. These modifications are instrumental in developing molecules for applications such as anticancer agents and advanced photoinitiators.

| Base Scaffold | Introduced Heteroatom(s) | Introduced Functional Group(s) | Synthetic Method Highlight | Reference |

|---|---|---|---|---|

| 2-Naphthaleno trans-stilbene | Oxygen | Hydroxyl, Methoxy | Wittig Reaction | |

| 2-Naphthaleno trans-cyanostilbene | Nitrogen | Cyano | Reaction with substituted phenylacetonitrile | |

| This compound | Nitrogen | Amino, Nitrile | Multi-step synthesis | |

| Naphthalene-based stilbene | Nitrogen, Oxygen | 1,3,4-Oxadiazole ring | Not specified |

Naphthalene-stilbene derivatives have emerged as highly effective scaffolds for photoinitiators, which are molecules that generate reactive species (radicals or cations) upon light absorption to initiate polymerization. Their strong absorption in the UV and visible light regions makes them suitable for applications cured by light sources such as laser diodes (e.g., 405 nm) and UV LEDs (e.g., 385 nm).

The synthesis of these photoinitiators involves creating naphthalene-stilbene structures that can efficiently participate in photoinduced electron transfer processes. For example, novel photoinitiating systems have been developed based on 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives. These compounds act as photosensitizers for diaryliodonium salts, leading to versatile systems capable of initiating both free-radical and cationic polymerization. The efficiency of these systems allows for their use in creating functional nanocomposites and in advanced manufacturing processes like 3D-VAT printing.

Other research has focused on designing novel naphthalene derivatives that can act as versatile photoinitiators. One such derivative, referred to as NA3 in a study, was shown to be highly efficient in initiating cationic, radical, Interpenetrating Polymer Network (IPN), and thiol-ene photopolymerizations when used with an iodonium (B1229267) salt, N-vinylcarbazole, an amine, or 2,4,6-tris(trichloromethyl)-1,3,5-triazine. The photochemical mechanisms for generating the reactive species were confirmed through various analytical techniques, including electron spin resonance and laser flash photolysis. These specifically synthesized naphthalene-stilbenes have demonstrated performance exceeding that of some standard commercial photoinitiators.

| Naphthalene-Stilbene Derivative | Co-initiator / System Component | Type of Polymerization Initiated | Light Source Wavelength | Reference |

|---|---|---|---|---|

| 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile | Diaryliodonium salt (IOD) | Free-Radical and Cationic | Visible Light | |

| Naphthalene derivative (NA3) | Iodonium salt, N-vinylcarbazole, Amine, or Triazine | Cationic, Radical, IPN, Thiol-ene | 385 nm, 405 nm |

Bifunctional and bichromophoric dyads represent a sophisticated class of molecules where two distinct functional units or two chromophores are covalently linked. The styrylnaphthalene moiety is an excellent component for such systems due to its inherent fluorescence and electronic properties.

A notable example is the synthesis of distyrylnaphthalene derivatives, which can be considered bichromophoric as they feature a central naphthalene core extended with two styryl-based arms. The preparation of these molecules can be achieved through a multi-step synthesis. A precursor, 2,6-bis[4-[N,N-bis(6-iodohexyl)amino]styryl]naphthalene (DSNN-I), was synthesized from commercially available dimethyl 2,6-naphthalene dicarboxylate. This precursor, featuring iodohexyl groups, serves as a versatile platform for further functionalization.

By reacting this precursor with various nucleophiles, a series of bifunctional dyads can be prepared. The core distyrylnaphthalene acts as a fluorescent chromophore, while the terminal groups provide a second functionality, such as water solubility or specific targeting capabilities. This strategy has been used to create a library of derivatives with distinct terminal groups for specific applications, like visualizing cellular membranes. The broad emission spectra and high biocompatibility of these compounds make them powerful tools in bio-imaging. Their structural similarity to compounds used in organic light-emitting diodes (OLEDs) and as photosensitive coloring materials highlights their bifunctional potential in both biological and materials science contexts.

| Derivative Name | Terminal Functional Group | Precursor | Resulting Functionality | Reference |

|---|---|---|---|---|

| DSNN-NMe₃⁺ | Trimethylammonium | DSNN-I | Cationic, Water-soluble fluorophore | |

| DSNN-P | Phosphonate | DSNN-I | Anionic fluorophore | |

| DSNN-Mor | Morpholine | DSNN-I | Fluorophore with specific polarity | |

| DSNN-DEA | Dihydroxyethylamine | DSNN-I | Hydrophilic fluorophore | |

| DSNN-NH₂ | Amino | DSNN-I | Reactive handle for further conjugation | |

| DSNN-Py⁺ | Pyridinium | DSNN-I | Cationic fluorophore |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transformed Infrared (FTIR) Spectroscopy of 1-Styrylnaphthalene (B188453) and Derivatives

Fourier-Transformed Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The absorption of specific frequencies of IR radiation corresponds to the excitation of particular vibrational modes within the molecule. The FTIR spectrum of this compound, typically recorded from a melt in a capillary cell, reveals key structural features of the molecule. nih.gov

The spectrum is characterized by a series of absorption bands that can be assigned to the various functional groups and structural components of this compound. These assignments are often made by comparing the observed frequencies to those of related compounds, such as naphthalene (B1677914) and its derivatives. researchgate.netnasa.govsemanticscholar.org The primary vibrational modes observed in the FTIR spectrum of this compound are associated with the aromatic rings and the styryl group.

Key vibrational bands for this compound include:

Aromatic C-H stretching: These vibrations typically occur in the region of 3100-3000 cm⁻¹.

Alkene C-H stretching: The C-H bond of the vinyl group gives rise to a stretching vibration in a similar region to the aromatic C-H stretches.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene and phenyl rings appear in the 1600-1450 cm⁻¹ region.

Alkene C=C stretching: The stretching of the carbon-carbon double bond in the styryl linker is also found in this region.

C-H in-plane and out-of-plane bending: These vibrations produce a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), which are highly characteristic of the substitution pattern of the aromatic rings.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3100 - 3000 | Aromatic and Alkene C-H Stretching |

| 1600 - 1450 | Aromatic and Alkene C=C Stretching |

| 1450 - 1000 | C-H In-Plane Bending |

| 1000 - 650 | C-H Out-of-Plane Bending |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to deduce the crystal lattice parameters, space group, and the exact coordinates of each atom in the unit cell.

Advanced Characterization Techniques for Photophysical and Photochemical Analysis

To fully understand the behavior of this compound upon exposure to light, a suite of advanced spectroscopic techniques is employed. These methods provide insights into the transient species formed, as well as the electronic and structural dynamics of the molecule.

Laser Flash Photolysis for Transient Species Detection

Laser flash photolysis is a powerful technique used to study the kinetics and spectra of short-lived transient species such as excited states and free radicals. In this method, a sample is excited with a short, intense laser pulse, and the subsequent changes in its absorption are monitored over time using a second light source.

Studies on this compound have utilized laser flash photolysis to investigate its photoisomerization behavior. Upon excitation with a laser pulse, this compound can undergo a reversible transformation between its trans and cis isomers. Laser flash photolysis allows for the direct observation of the transient species involved in this process, such as the triplet excited state. The transient absorption spectra reveal the formation and decay of these intermediates, providing crucial information about the mechanism and dynamics of the photoisomerization reaction. researchgate.net For instance, a transient absorption spectrum might show bleaching of the ground state absorption and the appearance of new absorption bands corresponding to the excited triplet state. researchgate.net

Table 2: Representative Transient Species Data from Laser Flash Photolysis of this compound

| Transient Species | Wavelength of Maximum Absorption (nm) | Lifetime |

|---|---|---|

| Triplet Excited State | ~540 | Varies with solvent and temperature |

Resonance Light Scattering (RLS) and Dipole Moment Fluctuation Analysis

Resonance Light Scattering (RLS) is a spectroscopic technique that is particularly sensitive to the formation of molecular aggregates or complexes. nih.gov When the wavelength of the incident light is close to an electronic absorption band of a molecule, the intensity of the scattered light can be greatly enhanced, a phenomenon known as resonance enhancement. nih.gov This technique is valuable for studying intermolecular interactions and the self-assembly of molecules in solution.

Dipole moment fluctuation analysis, often studied through computational methods, provides insights into the dynamic changes in the charge distribution of a molecule. nih.gov These fluctuations are critical for understanding intermolecular forces, particularly dipole-dipole interactions, which influence the stability of molecular structures and complexes.

Currently, there are no specific studies in the reviewed literature that apply Resonance Light Scattering or detailed dipole moment fluctuation analysis to this compound. The application of these techniques could, however, provide valuable information regarding its aggregation behavior and the nature of its intermolecular interactions in various environments.

X-ray Absorption Near Edge Structure (XANES) for Electronic Structure Characterization

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful element-specific technique for probing the electronic structure of a material. diamond.ac.ukwikipedia.org By tuning the energy of X-rays around the absorption edge of a specific element, transitions of core electrons to unoccupied electronic states can be excited. scispace.com The resulting spectrum provides detailed information about the oxidation state, coordination environment, and the density of unoccupied states of the absorbing atom.

While XANES has been effectively used to study the electronic structure of naphthalene-containing polymers, such as naphthalene diimide-thiophene co-polymers, nih.govresearchgate.net there is a lack of specific XANES studies on this compound in the available scientific literature. The application of XANES to this compound could yield significant insights into the unoccupied molecular orbitals and the influence of the styryl substituent on the electronic structure of the naphthalene core.

Photophysical Phenomena and Excited State Dynamics of 1 Styrylnaphthalene

Photoisomerization Mechanisms and Kinetics

The photoisomerization of 1-styrylnaphthalene (B188453) primarily involves the conversion between its trans (E) and cis (Z) isomers. This process is initiated by the absorption of photons, leading to an excited state from which isomerization can occur. The efficiency and pathways of this isomerization are influenced by various factors, including the nature of the excited states involved and the molecular environment.

Photoisomerization can be mediated by both singlet (S1) and triplet (T1) excited states. Upon photoexcitation, this compound populates its S1 state. From S1, isomerization can occur directly, or via intersystem crossing (ISC) to the T1 state, followed by isomerization from T1. The relative contributions of singlet and triplet pathways depend on the molecule's electronic structure and the surrounding conditions, such as the presence of heavy atoms or specific solvents that can influence ISC rates. Research indicates that both states can play significant roles, with the specific pathway often determined by the initial excitation wavelength and the energy landscape of the excited states.

The photoisomerization process can proceed through either adiabatic or diabatic pathways. An adiabatic pathway involves a continuous change in nuclear configuration along a single potential energy surface, while a diabatic pathway involves a crossing between different potential energy surfaces. For this compound, the isomerization is understood to involve a rotation around the central C=C bond. The specific nature of the excited state potential energy surface dictates whether the process is predominantly adiabatic or diabatic. Studies suggest that the isomerization might involve a transition state that allows for efficient rotation, potentially with some degree of surface hopping or crossing depending on the specific excited state involved.

The existence of different conformers of this compound can significantly impact its photoisomerization efficiency. Conformational flexibility can lead to variations in the excited-state energy levels and the barriers to rotation. For example, steric interactions or specific intramolecular arrangements within different conformers can either facilitate or hinder the isomerization process. Research has explored how these pre-isomerization structural differences influence the quantum yields and kinetics of the E⇌Z conversion.

Table of Compound Names:

| Common Name | Chemical Name |

| This compound | This compound |

Role of Substituents on Photoisomerization Quantum Yields and Mechanisms

The photoisomerization of this compound (1-StN) and its derivatives is significantly influenced by the nature and position of substituents, as well as the surrounding solvent environment. Studies on para-halogen-substituted derivatives, such as 4'-bromo-1-styrylnaphthalene (Br-1-StN) and 4'-chloro-1-styrylnaphthalene (Cl-1-StN), reveal that these substituents can alter the photoisomerization quantum yields (ϕt→c) psu.edursc.org. For instance, the presence of a bromine substituent can lead to a reduction in ϕt→c compared to the unsubstituted 1-StN, potentially due to an internal heavy-atom effect that enhances intersystem crossing psu.edu.

The temperature dependence of photoisomerization quantum yields provides insight into the underlying mechanisms. At elevated temperatures, twisting around the central double bond in the lowest excited singlet state competes effectively with fluorescence and intersystem crossing for 1-StN derivatives psu.edursc.org. However, at room temperature, the contribution of twisting in the lowest triplet state becomes more significant, particularly for Br-1-StN, where it plays a "markedly" larger role compared to 1-StN. At lower temperatures, triplet state twisting emerges as the primary pathway for trans-to-cis photoisomerization for these compounds psu.edursc.org. The solvent polarity also plays a role, with fluorescence lifetimes generally increasing with solvent polarity psu.edu.

The quantum yield for trans-to-cis photoisomerization (ϕt→c) for 1-StN and its halogenated derivatives has been reported to vary between 0.16 and 0.34 in different solvents at room temperature psu.edu. The photostationary state typically favors the cis isomer, comprising 75-85% cis psu.edu. The addition of quenchers like ferrocene (B1249389) to acetonitrile (B52724) solutions of 1-StN and Br-1-StN has been observed to reduce ϕt→c, with Stern-Volmer constants suggesting interaction with the excited states psu.edu.

Photocyclization Processes and Products

Intramolecular Photocyclization to Dihydrophenanthrene and Chrysene (B1668918) Derivatives

This compound and its derivatives are known to undergo intramolecular photocyclization reactions, leading to the formation of fused polycyclic aromatic hydrocarbons. Specifically, photocyclization of this compound can yield dihydrophenanthrene (DHP) derivatives, which can subsequently aromatize to phenanthrene (B1679779) or related structures acs.orgresearchgate.netresearchgate.netias.ac.inmdpi.com. In the presence of oxidants such as oxygen or iodine, these DHP intermediates aromatize to form products like chrysene derivatives acs.orgresearchgate.net. For example, photocyclodehydrogenation of substituted 1-styrylnaphthalenes has been reported to yield chrysene derivatives acs.org. The process often begins with the cis isomer, which upon excitation, can undergo cyclization acs.orgresearchgate.netias.ac.in.

Competition Between Photoisomerization and Photocyclization Pathways

Photoisomerization (trans-to-cis) and photocyclization are competing photochemical pathways for this compound and related compounds. Studies on cis isomers of styrylnaphthalenes indicate that isomerization competes substantially with cyclization in this compound, while cyclization becomes less prevalent in 2-styrylnaphthalene acs.orgnih.gov. The conformational equilibria in the ground state and the positional isomerism of the styryl group on the naphthalene (B1677914) ring significantly influence the prevalence of these competitive photoreactions acs.orgnih.gov. Oxygen also plays a role; while it may not significantly affect the quantum yield of the Z to E isomerization process, it has a drastic effect on the formation of the final oxidized product, facilitating its formation even with trace amounts of air acs.orgnih.gov.

Luminescence Properties and Excited State Relaxation

Fluorescence Quantum Yields and Lifetimes

The luminescence properties of this compound and its derivatives are characterized by their fluorescence quantum yields (ΦF) and fluorescence lifetimes (τF). These parameters are crucial for understanding excited-state relaxation pathways. For this compound (1-StN) and its para-halogenated derivatives (Cl-1-StN, Br-1-StN), measurements of fluorescence lifetime and quantum yield have been conducted psu.edursc.org. Generally, fluorescence quantum yields for these compounds are reported to be moderate, and they are influenced by solvent polarity and temperature psu.edursc.org. For instance, fluorescence quantum yields (ΦF) for some related styryl compounds like styrylpyrene and styrylchrysene are reported to be high, in the range of 0.7–0.9 capes.gov.br. Studies on various naphthalene derivatives indicate that fluorescence quantum yields can range significantly, with some exhibiting values as high as 0.85 and lifetimes around 2 ns in specific environments mdpi.com.

The fluorescence lifetime (τF) of this compound derivatives generally decreases with increasing solvent polarity psu.edu. At lower temperatures (77 K), fluorescence quantum yields are typically larger than at room temperature, though still well below unity psu.edu. The temperature dependence of fluorescence quantum yields and lifetimes provides insight into the competition between radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing, which are often coupled with molecular motion like twisting around the double bond psu.edursc.org.

Data Table: Fluorescence Properties of Naphthalene Derivatives (Representative Examples)

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) | Notes |

| This compound (1-StN) | n-Hexane | (Not specified, but generally moderate) | (Not specified) | Fluorescence lifetime tends to decrease with increasing solvent polarity. Twisting in the excited singlet state competes with fluorescence. psu.edu |

| 4'-Bromo-1-StN | n-Hexane | (Not specified) | (Not specified) | Internal heavy-atom effect from bromine may influence intersystem crossing. psu.edu |

| 1,4-bis(trimethylsilylethynyl)naphthalene | Cyclohexane | 0.85 | 2 ns | High fluorescence quantum yield and lifetime. mdpi.com |

| Naphthalene | Cyclohexane | 0.23 | (Not specified) | Reference compound for comparison; naphthalene derivatives often fluoresce more efficiently. mdpi.com |

| This compound (1-StN) | MTHF | (Not specified) | (Not specified) | Temperature dependence of fluorescence parameters suggests competition between radiative and non-radiative decay pathways, including twisting. psu.edursc.org |

| This compound (1-StN) | Ethanol | (Not specified) | (Not specified) | Fluorescence quantum yield and lifetime are influenced by solvent polarity. psu.edu |

| This compound (1-StN) | D-P | (Not specified) | (Not specified) | Fluorescence quantum yield decreases strongly with decreasing temperature. psu.edu |

Note: Specific quantitative data for this compound itself across various solvents and temperatures are complex and depend on multiple factors. The table includes representative data from related naphthalene derivatives and general trends for 1-StN as reported in the literature.

Computational Chemistry and Theoretical Investigations of 1 Styrylnaphthalene

Conformational Analysis and Isomeric Stabilities

The structural flexibility and stability of different isomers of 1-Styrylnaphthalene (B188453) are crucial for understanding its photochemical and photophysical properties. Computational methods have been employed to map out its conformational landscape and assess the relative energies of various forms.

Relative Stabilities of E- and Z-Isomers and Dihydrocyclophotoproducts

Studies have investigated the relative stabilities of the E and Z isomers of this compound, as well as potential dihydrocyclophotoproducts (DHPs) that can form through photocyclization reactions. DFT calculations, often using the B3LYP/6-31G* method, have been utilized to determine the energy differences between these species researchgate.net. These calculations suggest that the stability of photocyclization products can correlate with the photochemical activity observed experimentally, indicating that computational modeling can predict reaction outcomes researchgate.netresearchgate.net. Specifically, potential energy surface calculations have revealed minimum energy paths for isomerization and cyclization on excited states, suggesting that photocyclization from the E-isomer may not necessarily involve the Z-isomer as an intermediate researchgate.net.

Computational Modeling of Conformational Isomers and Hydrogen Bonding Effects

Computational modeling provides insights into the various conformers that this compound can adopt. These conformers arise from rotations around single bonds, particularly the bond connecting the naphthalene (B1677914) and styryl moieties. Studies on related styryl compounds indicate that the presence of intramolecular hydrogen bonding can significantly influence the conformational landscape and photochemical behavior, often stabilizing specific rotamers researchgate.net. While direct experimental evidence for hydrogen bonding in this compound itself is limited in the provided search results, the general principles of conformational analysis using DFT are applicable to understanding its various spatial arrangements and their relative energies researchgate.netutah.edu.

Quantum Chemical Characterization of Electronic Properties

The electronic structure of this compound dictates its optical and electronic properties, making it a subject of interest for quantum chemical characterization.

Frontier Molecular Orbitals (HOMO-LUMO Gap) and Electronic Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently the HOMO-LUMO gap, are fundamental parameters for understanding a molecule's electronic behavior, including its reactivity and optical absorption. DFT and Time-Dependent DFT (TD-DFT) are standard methods for calculating these properties researchgate.netresearchgate.netresearchgate.net. While specific HOMO-LUMO gap values for this compound are not explicitly detailed in the provided snippets, studies on related fluorinated polycyclic aromatic hydrocarbons (F-PAHs) show that fluorine substitution can lower both HOMO and LUMO levels and decrease the energy gap compared to their non-fluorinated counterparts researchgate.netresearchgate.net. These parameters are crucial for predicting charge transfer characteristics and potential applications in organic electronics.

Analysis of Aromaticity and Electron Delocalization

Aromaticity and electron delocalization are key features contributing to the stability and electronic properties of polycyclic aromatic hydrocarbons like naphthalene and its derivatives. Computational methods can quantify these aspects using various aromaticity indices. While specific indices for this compound are not detailed, general studies on PAHs highlight the importance of electron delocalization in their electronic structure utah.eduresearchgate.net. The conjugated system in this compound, spanning the naphthalene core and the styryl group, suggests significant electron delocalization, which is amenable to theoretical analysis through methods like Quantum Theory of Atoms in Molecules (QTAIM) or Nucleus-Independent Chemical Shift (NICS) calculations researchgate.net.

Calculation of Polarizability and Hyperpolarizability for Nonlinear Optics

This compound, with its extended π-conjugated system, is a candidate for nonlinear optical (NLO) materials. The calculation of polarizability (α) and hyperpolarizability (β) is essential for evaluating NLO properties. DFT calculations are widely used for these purposes researchgate.netresearchgate.netutah.edu. Studies on related molecules and general NLO materials indicate that molecules with significant electron delocalization and charge transfer characteristics often exhibit enhanced polarizability and hyperpolarizability researchgate.netresearchgate.netresearchgate.net. These properties are critical for applications in optical switching, frequency doubling, and other photonic devices.

Applications and Advanced Materials Science of 1 Styrylnaphthalene Derivatives

Photoresponsive Materials and Molecular Switches

Derivatives of 1-styrylnaphthalene (B188453) are integral to the design of photoresponsive materials due to their ability to undergo light-induced transformations that alter their physical or chemical properties. This section explores their role in creating molecular switches and photochromic systems.

Development of Photoswitches and Molecular Logic Gates

Research into molecular logic gates leverages these photoisomerization events. By designing systems where specific light inputs (wavelengths or intensities) trigger distinct molecular states that can be read out as binary signals (e.g., fluorescence ON/OFF), complex information processing at the molecular level becomes feasible. For instance, a derivative might exist in a fluorescent state, and upon specific UV irradiation, isomerize to a non-fluorescent state, acting as an "OFF" switch. Subsequent irradiation with a different wavelength could revert it to the fluorescent state, completing a logic operation. The efficiency and reversibility of these photoisomerization cycles are critical parameters in developing robust molecular switches and gates acs.org.

Photochromic Systems for Advanced Applications

Photochromism, the phenomenon of reversible color change upon irradiation, is another key application area for this compound derivatives researchgate.net. Upon exposure to specific wavelengths of light, these compounds can undergo structural rearrangements, such as electrocyclic reactions or isomerization, leading to the formation of a colored species. Reversion to the original state can be achieved either by irradiation with a different wavelength or by thermal stimulus.

The tunable nature of these photochromic transformations allows for their integration into various advanced materials. Applications include:

Optical Data Storage: The ability to switch between distinct colored states can be used to encode information, offering potential for high-density data storage media.

Smart Windows: Photochromic films can dynamically control light transmission, darkening in sunlight and becoming transparent in the absence of UV light, thereby regulating solar heat gain and glare.

Sensors: Changes in color or fluorescence upon interaction with specific analytes, triggered by light, can be exploited for sensing applications.

Security Features: Photochromic inks can be used in anti-counterfeiting measures, where latent images appear only upon UV exposure.

The performance of these photochromic systems is evaluated based on factors such as switching speed, fatigue resistance (number of cycles before degradation), thermal stability of the colored and bleached states, and the contrast between the states researchgate.net.

Polymerization Initiators and Photoinitiating Systems

This compound derivatives have also demonstrated significant utility as components in photoinitiating systems for polymerization, particularly in light-curing applications.

This compound Derivatives as Photosensitizers for Light-Initiated Polymerization

In light-initiated polymerization, photosensitizers play a crucial role by absorbing incident light and transferring this energy to an initiator molecule, or by directly generating reactive species. Certain this compound derivatives possess favorable photophysical properties, such as strong absorption in the visible or UV regions and efficient intersystem crossing, making them effective photosensitizers utah.edu. They can absorb photons and, through energy transfer (e.g., triplet-triplet energy transfer) or electron transfer processes, generate the radicals or cations required to initiate monomer polymerization. Their use is particularly advantageous in visible-light-mediated polymerization, which offers safety benefits and allows for deeper penetration of light into resin formulations.

Free-Radical and Cationic Photopolymerization Kinetics and Mechanisms

This compound derivatives can function in both free-radical and cationic photopolymerization processes. In free-radical polymerization, they can act as Type I (cleavage) or Type II (hydrogen abstraction) photoinitiators, or as sensitizers for other initiators. Upon light absorption, they can fragment to produce initiating radicals or, in the case of Type II systems, transfer energy to a co-initiator (like a tertiary amine) which then generates radicals.

For cationic photopolymerization, these derivatives can sensitize onium salts (e.g., iodonium (B1229267) or sulfonium (B1226848) salts) to generate strong Brønsted or Lewis acids upon irradiation, which then initiate the polymerization of monomers like epoxides or vinyl ethers. The kinetics of these processes, including polymerization rates, monomer conversion, and induction periods, are heavily influenced by the specific derivative's structure, light intensity, wavelength, and the composition of the photoinitiating system acs.orgutah.edu. Studies have shown that modifications to the styrylnaphthalene core can tune reactivity and improve performance.

Application in 3D-VAT Printing Processes

The ability of this compound derivatives to efficiently initiate polymerization under light exposure makes them highly suitable for additive manufacturing techniques like 3D-VAT (Vat Photopolymerization) printing, which includes stereolithography (SLA) and digital light processing (DLP). In these processes, a liquid resin is selectively cured layer by layer using a light source (e.g., UV laser or projector).

This compound-based photoinitiating systems enable rapid and precise curing of the resin, leading to high-resolution 3D printed objects. Their effectiveness in initiating polymerization across the depth of the resin vat is crucial for achieving accurate build layers and desirable mechanical properties in the final product. Research in this area focuses on optimizing photoinitiator concentrations and formulations to achieve faster printing speeds, improved accuracy, and enhanced material properties for a wide range of applications, from prototyping to functional parts utah.edu.

Compound List

this compound

trans-1-Styrylnaphthalene

trans-9-Styrylanthracene

(E)-1-styrylnaphthalene

(E)-2-styrylnaphthalene

2-methoxy-6-(2-methyl-1-propenyl)naphthalene

2-methoxy-1-(2-methyl-1-propenyl)naphthalene

2-(2-cyanostyryl)naphthalene

Advanced Polymer Synthesis and Characterization

The incorporation of the styrylnaphthalene motif into polymer architectures offers a pathway to materials with tailored optical and electronic properties. Styrylnaphthalene derivatives have been explored as monomers or functional components in polymerization processes. For instance, derivatives such as 1-amino-4-methyl-6-styrylnaphthalene have been investigated as photosensitizers in photoinitiating systems for light-initiated polymerization, including free-radical and cationic reactions researchgate.netrsc.org. These systems are crucial for applications such as additive manufacturing (3D-VAT printing) where efficient initiation under visible light is required rsc.org.

Furthermore, monomers like 5,6,7,8-tetrafluoronaphthalen-1-yl acrylate (B77674) have been synthesized and polymerized using techniques such as Atom Transfer Radical Polymerization (ATRP) researchgate.net. The resulting polymers, such as poly(5,6,7,8-tetrafluoronaphthalen-1-yl acrylate), can be characterized by standard polymer analysis techniques, including FT-IR, GPC, DSC, and TGA, to determine properties like glass transition temperature (Tg) and thermal degradation onset researchgate.netmagritek.com. For example, poly(5,6,7,8-tetrafluoronaphthalen-1-yl acrylate) has shown a glass transition temperature between 105-110 °C and begins to degrade above 150 °C researchgate.net. The control over polymer architecture, molecular weight, and end-group functionality, achievable through methods like ATRP and RAFT polymerization, is critical for developing high-performance polymeric materials mit.edumdpi.comlcpo.frfujifilm.com.

Table 1: Polymerization and Characterization of Styrylnaphthalene Derivatives

| Monomer Derivative | Polymerization Technique | Key Characterization Methods | Notable Polymer Properties | Reference |

| 5,6,7,8-tetrafluoronaphthalen-1-yl acrylate | ATRP | FT-IR, GPC, DSC, TGA | Tg: 105-110 °C, Degradation > 150 °C | researchgate.net |

| 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile | Photoinitiation | FTIR, Photorheology, TGA, DMA | Used as photosensitizer for polymerization | rsc.org |

Organic Electronics and Opto-Electronic Devices

The conjugated π-electron system of this compound derivatives renders them highly suitable for applications in organic electronics and opto-electronic devices. Their ability to absorb and emit light, coupled with their charge transport characteristics, makes them valuable components in displays, sensors, and other electronic systems.

Chromophore Design for Opto-Devices and Sensors

Styrylnaphthalene derivatives can function as chromophores, the light-absorbing or emitting units within functional molecules. Distyrylnaphthalene derivatives, for instance, have been synthesized and investigated for their fluorescent properties, showing promise as dyes for fluorescence-based bioimaging due to their suitable optical characteristics and low cytotoxicity researchgate.net. The design of chromophores for sensing applications often involves coupling a signaling unit, such as a fluorescent moiety, with a recognition unit that selectively binds to an analyte mdpi.comresearchgate.net. Styrylnaphthalene units, with their inherent fluorescence, can be engineered into such chemosensors, where analyte binding induces a detectable change in color or fluorescence mdpi.com. In opto-electronic devices, chromophores are designed to optimize properties like molecular hyperpolarizability and minimize optical loss, contributing to efficient electro-optic activity rsc.org.

Exploration of Nonlinear Optical (NLO) Properties in Styrylnaphthalene Analogues

Organic molecules with extended π-conjugation, such as styrylnaphthalene derivatives, often exhibit significant nonlinear optical (NLO) properties. These properties are crucial for applications in optical communications, frequency conversion, and advanced photonics tcichemicals.com. NLO materials are characterized by their ability to modify light properties (e.g., wavelength, intensity) in a nonlinear fashion tcichemicals.com. Styrylnaphthalene analogues can be designed to possess desirable molecular hyperpolarizabilities (β) and second hyperpolarizabilities (γ), which are key parameters for second- and third-order NLO effects, respectively nih.govfrontiersin.org.

Research into NLO materials often involves computational studies using Density Functional Theory (DFT) to predict properties like polarizability and hyperpolarizability nih.govanalis.com.my. For example, chalcone (B49325) derivatives incorporating naphthalene (B1677914) moieties have shown promising NLO characteristics, with calculated β values indicating potential for optical applications analis.com.my. The delocalization of π-electrons within the styrylnaphthalene framework facilitates charge transfer, contributing to these NLO responses nih.govanalis.com.my. The ability to tune these properties through structural modifications makes styrylnaphthalene derivatives attractive candidates for developing next-generation optical devices.

Table 2: NLO Properties of Styrylnaphthalene Analogues and Related Systems

| Compound Class/Analogue | NLO Property Measured/Calculated | Value (Typical Range) | Application Context | Reference |

| Styrylnaphthalene derivatives | NLO materials | High potential | Sensors, holographic substrates, photolithography | osti.gov |

| Naphthalen-1-yl ethynylated-chalcone derivative | βtot | ~420.51 × 10-30 esu | NLO material for optical applications | analis.com.my |

| Unconstrained GFP chromophores (related) | γ (third-order NLO) | ~10-33 esu | Three-photon absorption, optical limiting | frontiersin.org |

| Organic NLO materials (general) | β, γ | Varies | Optical communications, frequency conversion | tcichemicals.com |

Supramolecular Assemblies and Self-Organizing Systems

The amphiphilic nature and π-conjugated systems of styrylnaphthalene derivatives facilitate their organization into complex supramolecular structures through self-assembly processes. These assemblies leverage non-covalent interactions to create ordered architectures with emergent properties.

Self-Assembly of Styrylnaphthalene Amphiphiles in Aqueous Dispersions and Films

Amphiphiles incorporating styrylnaphthalene chromophores, such as those based on phospholipids (B1166683) and fatty acids, have been extensively studied for their self-assembly behavior in aqueous dispersions and interfacial films acs.orgacs.org. These molecules can spontaneously organize into ordered structures like gels, vesicles, or films driven by a combination of hydrophobic interactions, π-π stacking between the aromatic units, and hydrogen bonding osti.govfiveable.mewikipedia.org. The β-styrylnaphthalene moiety, in particular, has been shown to pack into compact layers, exhibiting arrangements similar to those observed in stilbene (B7821643) or azobenzene (B91143) amphiphiles acs.org. The resulting supramolecular assemblies can exhibit unique photochemical and photophysical properties derived from the organized chromophores osti.gov.

Molecular Recognition and Host-Guest Chemistry in Supramolecular Structures

Supramolecular chemistry, which focuses on the study of non-covalent interactions and molecular self-assembly, provides a framework for understanding how molecules like styrylnaphthalenes can participate in molecular recognition and host-guest interactions fiveable.mewikipedia.orgwikipedia.org. While direct examples of styrylnaphthalene units acting as hosts or guests in well-defined host-guest complexes are less explicitly detailed in the provided search results, the general principles apply. Molecules with aromatic moieties, like naphthalene, are known to engage in π-π stacking and van der Waals interactions, which are fundamental to host-guest binding and self-assembly fiveable.memdpi.com. Styrylnaphthalene derivatives, with their extended aromatic systems and potential for functionalization, can be designed as components within larger supramolecular architectures. These architectures can be engineered for specific molecular recognition tasks, potentially leading to applications in sensing, catalysis, or advanced materials design osti.govmdpi.comsupramolecularevans.com.

Table 3: Self-Assembly and Supramolecular Behavior of Styrylnaphthalene Derivatives

| Amphiphile Type / Styrylnaphthalene Component | Self-Assembly Medium | Observed Assembly Type | Key Driving Forces / Characteristics | Application Context | Reference |

| Phospholipid/Fatty acid amphiphiles with styrylnaphthalene chromophores | Aqueous dispersions, Interfacial films | Aggregates, Films, Gels | Hydrophobic interactions, π-π stacking, amphiphilicity | Supramolecular assemblies, materials science | osti.govacs.orgacs.org |

| Aromatic-functionalized amphiphiles | Various | Supramolecular assemblies | Amphiphilicity, noncovalent aromatic-aromatic interactions | Sensors, nonlinear optical materials, photolithography | osti.gov |

Compound List:

this compound

Styrylnaphthalene derivatives

Distyrylnaphthalene derivatives

1-amino-4-methyl-6-styrylnaphthalene

1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives

5,6,7,8-tetrafluoronaphthalen-1-yl acrylate

Poly(5,6,7,8-tetrafluoronaphthalen-1-yl acrylate)

Amphiphiles containing styrylnaphthalene chromophores

Phospholipid amphiphiles

Fatty acid amphiphiles

Amphiphiles with trans-α- and β-styrylnaphthalene chromophores

π–π Interactions and Aggregate Structures in Supramolecular Chemistry

The inherent π-electron systems within the naphthalene and styrene (B11656) units of this compound make it a candidate for participating in π–π interactions, a fundamental non-covalent force crucial for supramolecular assembly wikipedia.orglibretexts.orgchemrxiv.orgnih.govrsc.org. These interactions occur when aromatic systems align face-to-face, driven by a combination of dispersion forces and dipole-induced dipole interactions libretexts.orgrsc.org. The electron-rich nature of aromatic rings allows them to engage in these stacking arrangements, which are pivotal in organizing molecules into ordered structures such as aggregates, crystals, and functional materials wikipedia.orgnih.gov.

While specific studies detailing the supramolecular assembly of this compound itself are not extensively detailed in the provided literature, the general principles of π–π stacking suggest that its planar aromatic structure would readily facilitate such interactions. Derivatives of styrylnaphthalene have been explored for their optical and electrical properties, indicative of their potential in forming organized molecular architectures nih.govmdpi.com. The ability of these compounds to self-assemble through π–π interactions could lead to the formation of one-dimensional chains or three-dimensional porous frameworks, as observed in other π-conjugated systems nih.gov. Such ordered structures are of interest for applications ranging from organic electronics to sensing and molecular recognition wikipedia.orgrsc.org.

Catalysis and Photoredox Systems

The unique electronic properties and structural versatility of styrylnaphthalene motifs position them as valuable components in various catalytic systems, particularly those involving light activation and electron transfer processes.

Role of Styrylnaphthalene Motifs in Single-Chain Nanoparticles (SCNPs) for Enhanced Photocatalysis

Single-chain polymer nanoparticles (SCNPs) represent a class of advanced nanomaterials that can encapsulate catalytic species, mimicking enzyme-like behavior and enhancing catalytic efficiency psu.edunih.govehu.eschemistryviews.org. Research has demonstrated that incorporating naphthalene-based moieties, such as those found in styrylnaphthalene derivatives, into SCNPs can significantly boost photocatalytic activity researchgate.net. In these systems, the naphthalene unit can act as a redox mediator, facilitating electron transfer processes under light irradiation researchgate.net.

Studies involving triphenylpyrylium (TPT)-based SCNPs, which incorporate acene-based pendants like naphthalene, have shown that these structures can enhance catalytic turnover (TON) by up to 30 times compared to free TPT in solution researchgate.net. The confined environment within the SCNP and the spatial proximity of the naphthalene-based pendants to the catalytic center are believed to enforce their participation as co-catalytic redox mediators. This leads to improved photoredox catalysis, where the excited state of the photocatalyst is quenched by the acene, generating a radical cation that can then oxidize the dienophile in reactions like Diels-Alder cycloadditions researchgate.net. These findings highlight the potential of styrylnaphthalene motifs within SCNPs to create highly efficient and recyclable photocatalytic systems.

Table 1: Enhanced Photocatalytic Turnover in Naphthalene-Based SCNPs

| Catalyst System | Activity Enhancement (vs. Free Catalyst) | Notes |

|---|

Photoredox Catalysis and Electron Transfer Mechanisms

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing light to drive chemical transformations through single-electron transfer (SET) processes ethz.chwikipedia.orgnih.govbeilstein-journals.org. This approach typically involves a photoactive catalyst that absorbs visible light, entering an excited state capable of engaging in SET reactions with organic substrates ethz.chwikipedia.org. The excited state of a photoredox catalyst can act as either an oxidant or a reductant, depending on the substrate, through mechanisms known as oxidative or reductive quenching ethz.chbeilstein-journals.org.

Key to efficient photoredox catalysis is the catalyst's ability to undergo facile electron transfer, leading to the generation of reactive radical intermediates ethz.chnih.govbeilstein-journals.org. For instance, transition-metal complexes, such as those based on iridium or ruthenium, are commonly employed. Upon light absorption, these complexes are promoted to an excited state, often a triplet state with a long lifetime, allowing for efficient SET reactions ethz.chwikipedia.org. The excited catalyst can transfer an electron to an electron-deficient substrate, generating a substrate radical anion and an oxidized catalyst, or it can accept an electron from an electron-rich substrate, creating a substrate radical cation and a reduced catalyst ethz.chbeilstein-journals.org. The catalyst is then regenerated through a subsequent SET process, completing the catalytic cycle ethz.chwikipedia.org.

While direct examples of this compound functioning as a primary photoredox catalyst are not explicitly detailed, its extended π-conjugation suggests potential for light absorption and participation in electron transfer processes. Derivatives with appropriate functionalization could be designed to act as photosensitizers or components within more complex photoredox catalytic systems.

Ligand Design and their Application in Transition Metal Catalysis

Transition metal catalysis relies heavily on the design of ligands that can tune the electronic and steric properties of the metal center, thereby influencing reactivity, selectivity, and stability libretexts.orgrsc.orgdiva-portal.org. Aromatic and π-conjugated systems are frequently incorporated into ligands to modulate these properties libretexts.orgrsc.org.

While specific instances of this compound or its direct derivatives serving as ligands in transition metal catalysis are not prominently featured in the provided literature, the synthesis of (E)-1-styrylnaphthalene itself has been achieved through palladium-catalyzed denitrative alkenylation reactions rsc.org. This highlights the relevance of styrylnaphthalene structures as products within transition metal-catalyzed transformations. The general principles of ligand design suggest that the styrylnaphthalene framework, with its rigid structure and extended π-system, could potentially be functionalized to coordinate with transition metals. Such ligands might offer unique electronic environments or steric influences, potentially leading to novel catalytic activities or selectivities in various cross-coupling reactions, hydrogenation, or other metal-catalyzed processes libretexts.orgrsc.orgdiva-portal.org. However, the direct application of styrylnaphthalene motifs as established ligands in mainstream transition metal catalysis requires further investigation.

Compound List:

this compound

Distyrylnaphthalene Derivatives (DSNN)

Conjugated Oligoelectrolytes (COEs)

Phenylenevinylene COEs (PV-COEs)

4,4′-bis(4-(diphenylamino)-styryl)biphenyl (BDAVBi)

Styrylnaphthalene COEs (SN-COEs)

3,4-dihalo-styrylnaphthalenes

o-OMe-stilbenes

Stilbene derivatives

Mechanistic Investigations Beyond Photophysics

Thermal Ring Opening Reactions of Photocyclization Products

The photocyclization of stilbene-like molecules, including 1-styrylnaphthalene (B188453), leads to the formation of dihydrophenanthrene-type structures. These cyclic isomers are often thermally unstable and can revert to the original cis-stilbenoid isomer through a thermal ring-opening reaction. This process is a classic example of an electrocyclic reaction, governed by the principles of orbital symmetry.

The thermal ring-opening of 4a,4b-dihydrophenanthrenes is a concerted process that follows a conrotatory pathway, as predicted by the Woodward-Hoffmann rules for a 4n-electron system (where n=1 for the breaking sigma bond and the forming pi bond) under thermal conditions. researchgate.netnih.gov This stereospecificity dictates the geometry of the resulting olefin. For instance, the thermal ring-opening of cis-3,4-dimethylcyclobutene, a simple analog, yields cis,trans-2,4-hexadiene via a conrotatory process. nih.gov

The kinetics of this first-order thermal reversion have been studied for 4a,4b-dihydrophenanthrene (B14708593) and its derivatives. rsc.org These studies provide insight into the stability of the photocyclized adduct and the energy barrier for the reverse reaction. The rate of this reaction is influenced by the structure of the dihydrophenanthrene, including the nature of any substituents. For example, the presence of a cyclopentene (B43876) ring fused to the dihydrophenanthrene system affects the kinetic parameters of the ring-opening. rsc.org

The table below presents kinetic data for the thermal ring-opening of several 4a,4b-dihydrophenanthrene derivatives, illustrating the influence of structure on the reaction rate.

| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (A, s⁻¹) | Reference |

| 4a,4b-dihydrophenanthrene | Isooctane | 25 | 1.1 x 10⁻⁴ | 22.5 | 1.3 x 10¹³ | rsc.org |

| 9,10-Cyclopentano-4a,4b-dihydrophenanthrene | Isooctane | 25 | 2.5 x 10⁻⁵ | 24.0 | 2.0 x 10¹³ | rsc.org |

| Hexamethyldihydrophenanthrene | Isooctane | 25 | ~10⁻⁶ | - | - | rsc.org |

Note: The rate constant for hexamethyldihydrophenanthrene is an estimate from the available data.

The thermal stability of these photocyclization products is a crucial factor in the design of photochromic systems based on diarylethenes and related compounds. wikipedia.orgscilit.comresearchgate.net For many applications, high thermal stability of both the open and closed forms is desirable. wikipedia.orgresearchgate.net The study of these thermal ring-opening reactions provides fundamental data for controlling the lifetime of the colored, closed-ring isomers.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for designing toxicity studies on 1-Styrylnaphthalene?

- Answer : Follow systematic review frameworks such as those outlined in ATSDR's toxicological profiles . Key steps include:

- Exposure routes : Prioritize inhalation, oral, and dermal routes (Table B-1) .

- Health outcomes : Assess systemic effects (e.g., hepatic, respiratory) and include controls for confounding variables.

- Species selection : Use laboratory mammals (e.g., rodents) and human observational studies where feasible.

- Data extraction : Use standardized forms to capture dose-response relationships and study limitations (Table C-2) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Answer : Employ validated protocols for measuring:

- Stability : Conduct degradation studies under varying pH and temperature conditions.

- Solubility : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry .

- Partition coefficients : Determine log P values via shake-flask or computational methods (e.g., QSAR models).

Q. What are the best practices for synthesizing this compound in a laboratory setting?

- Answer :

- Route optimization : Use Friedel-Crafts alkylation or palladium-catalyzed coupling for styryl-naphthalene bond formation.

- Purification : Employ column chromatography with silica gel and validate purity via NMR and GC-MS.

- Safety : Follow OSHA guidelines for handling naphthalene derivatives, including fume hood use and PPE .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic pathways be resolved?

- Step 1 : Classify studies as High/Moderate/Low Confidence based on experimental rigor (e.g., sample size, controls).

- Step 2 : Use mechanistic studies (e.g., in vitro CYP450 assays) to validate in vivo findings.

- Step 3 : Conduct sensitivity analyses to identify dose-dependent or species-specific discrepancies .

Q. What computational tools are suitable for predicting this compound’s environmental fate?

- Answer :

- Software : Use EPI Suite for biodegradation half-life estimates or COSMOtherm for solubility predictions.

- Validation : Cross-reference predictions with experimental monitoring data (e.g., soil/water partitioning coefficients) .

- Limitations : Address uncertainties in model parameters through Monte Carlo simulations .

Q. How should researchers integrate multi-omics data to study this compound’s carcinogenic potential?

- Answer :

- Transcriptomics : Identify dysregulated genes (e.g., CYP1A1, TP53) via RNA-seq in exposed cell lines.

- Metabolomics : Use LC-MS to detect reactive metabolites (e.g., styryl-epoxides) linked to DNA adduct formation.

- Data synthesis : Apply PRISMA guidelines to harmonize heterogeneous datasets and assess bias .

Methodological Guidance

Q. What criteria should govern the inclusion of this compound studies in a meta-analysis?

- Study types : Peer-reviewed articles, cohort studies, and case-control analyses.

- Exclusion : Non-peer-reviewed sources unless validated by three independent experts .

- Language : Include non-English studies if abstracts/tables are translatable.

Q. How can risk of bias be assessed in this compound toxicity studies?

- Domains : Evaluate randomization, blinding, and attrition rates.

- Scoring : Rate studies as "low," "moderate," or "high" risk, and exclude high-risk studies from quantitative synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.